molecular formula C22H16N2O3S B2870249 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 328951-28-6

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2870249
CAS No.: 328951-28-6
M. Wt: 388.44
InChI Key: JJLJNIPLXXBHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine scaffold linked to a carboxamide group at position 4. The carboxamide nitrogen is further substituted with a 4-(1,3-benzothiazol-2-yl)phenyl moiety.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-21(15-7-10-18-19(13-15)27-12-11-26-18)23-16-8-5-14(6-9-16)22-24-17-3-1-2-4-20(17)28-22/h1-10,13H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLJNIPLXXBHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Synthesis

The 1,3-benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents. For example, 2-amino-4-chlorothiophenol reacts with 4-nitrobenzaldehyde in the presence of iodine and dimethyl sulfoxide (DMSO) at 110°C for 6 hours, yielding 2-(4-nitrophenyl)-1,3-benzothiazole. Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon (Pd/C) produces the 4-aminophenyl-benzothiazole intermediate.

Benzodioxine Carboxylic Acid Preparation

The 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid precursor is synthesized through Friedel-Crafts alkylation of catechol with 1,2-dibromoethane, followed by oxidation of the resultant 1,4-benzodioxane derivative using potassium permanganate (KMnO₄) in acidic medium.

Amide Coupling Reaction

The final step involves coupling the benzothiazole amine with the benzodioxine carboxylic acid using carbodiimide-based reagents. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates the formation of the carboxamide bond at room temperature over 12 hours.

Table 1: Key Synthetic Steps and Conditions

Step Reagents/Conditions Yield (%) Purity (%)
Benzothiazole formation I₂, DMSO, 110°C 78 92
Nitro reduction H₂, Pd/C, EtOH 85 95
Benzodioxine oxidation KMnO₄, H₂SO₄ 65 89
Amide coupling EDC, HOBt, DCM 72 97

Optimization of Reaction Conditions

Temperature and Solvent Effects

The benzothiazole cyclization step exhibits strong temperature dependence. Elevating the reaction temperature from 80°C to 110°C increases yield from 52% to 78% but risks decomposition above 120°C. Polar aprotic solvents like DMSO enhance reaction kinetics compared to tetrahydrofuran (THF) or acetonitrile.

Catalytic Systems

Alternative catalysts for nitro reduction were evaluated (Table 2). While Pd/C remains the industry standard, nickel-based catalysts show promise for cost-effective scaling, albeit with marginally lower yields.

Table 2: Catalyst Screening for Nitro Reduction

Catalyst Solvent Time (h) Yield (%)
Pd/C (10%) Ethanol 4 85
Raney Ni Ethanol 6 79
Fe/NH₄Cl MeOH/H₂O 8 68

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents describe continuous flow systems that integrate benzothiazole formation and amide coupling in a single reactor. This approach reduces intermediate isolation steps, achieving an overall yield of 63% with a throughput of 12 kg/day.

Microwave-Assisted Reactions

Microwave irradiation (300 W, 150°C) accelerates the benzodioxine oxidation step from 8 hours to 45 minutes, maintaining a yield of 68% while reducing byproduct formation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole-H), 7.92–7.85 (m, 4H, aromatic), 4.32 (s, 4H, –OCH₂CH₂O–).
  • LC-MS : m/z 407.1 [M+H]⁺, confirming molecular ion integrity.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) reveals ≥97% purity when using C18 reverse-phase columns and acetonitrile/water gradients.

Challenges and Mitigation Strategies

Byproduct Formation

The primary impurity (∼3%) arises from over-oxidation of the benzodioxine ring during the KMnO₄ step. Implementing precise stoichiometric control (1.1 eq KMnO₄) and low-temperature quenching minimizes this issue.

Solubility Limitations

The final compound’s poor aqueous solubility complicates purification. Nanocrystal dispersion techniques using polyvinylpyrrolidone (PVP) stabilizers enhance bioavailability for pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives have shown inhibitory activity against enzymes like DNA gyrase, which is crucial for bacterial DNA replication . The compound may also interact with other proteins and enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Substituents/Modifications Molecular Formula Key Structural Features Potential Implications
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Benzothiazol-2-yl group at para-position of phenyl ring attached to carboxamide Likely ~C₂₂H₁₅N₂O₃S Benzothiazole at 4-position enhances planar stacking; carboxamide bridges polar/nonpolar regions. Optimized for interactions with hydrophobic pockets and hydrogen-bond acceptors .
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Benzothiazol-2-yl group at ortho-position of phenyl ring Likely ~C₂₂H₁₅N₂O₃S Ortho-substitution introduces steric hindrance, potentially reducing binding affinity. May exhibit lower target engagement compared to para-substituted analogs .
N-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Methylsulfanyl group at position 6 of benzothiazole ring C₁₇H₁₄N₂O₃S₂ Sulfur-containing substituent increases lipophilicity and metabolic stability. Improved membrane permeability and resistance to oxidative degradation .
N-[3-(Butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Butyrylamino group (CH₂CH₂CH₂CO-NH-) at meta-position of phenyl ring C₁₉H₂₀N₂O₄ Aliphatic chain introduces flexibility and hydrophobicity; lacks aromatic heterocycle. May prioritize solubility over target specificity .
G786-0425 (Oxadiazol derivative) 1,3,4-Oxadiazol-2-yl core with methylsulfanylphenyl substituent C₁₉H₁₆N₄O₃S Oxadiazole ring replaces benzothiazole, altering electronic properties and metabolic pathways. Potential for divergent biological activity (e.g., kinase inhibition) .

Key Observations

Substituent Position: Para-substituted benzothiazole (target compound) allows optimal spatial arrangement for target binding, whereas ortho-substitution () may sterically hinder interactions .

Electronic and Lipophilic Modifications :

  • Methylsulfanyl groups () enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .
  • Oxadiazole derivatives () introduce nitrogen-rich heterocycles, which may engage in additional hydrogen bonding or act as bioisosteres for carboxyl groups .

The carboxamide linker in all analogs is critical for hydrogen bonding, as seen in SKF 525A and AMG-9810 (), which are known CYP450 inhibitors .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound recognized for its significant biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a benzodioxine ring system, contributing to its diverse biological activities. Its molecular formula is C22H16N2O3SC_{22}H_{16}N_{2}O_{3}S and it has a CAS number of 681174-10-7 .

Target of Action

This compound primarily targets the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is crucial for the cell wall biosynthesis in Mycobacterium tuberculosis (Mtb) .

Mode of Action

The inhibition of DprE1 disrupts the biosynthesis pathway of the bacterial cell wall, leading to cell death. This mechanism positions the compound as a potential anti-tubercular agent .

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit potent antimicrobial activity. In vitro studies have demonstrated that this compound shows significant effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of benzothiazole derivatives. For instance, compounds similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine have been evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases . These studies suggest that the compound could contribute to therapeutic strategies for conditions such as Alzheimer's disease by enhancing cholinergic signaling.

Pharmacokinetics and Toxicity

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of similar benzothiazole derivatives suggests favorable pharmacokinetic properties. Studies indicate good blood-brain barrier penetration and low cytotoxicity at effective concentrations .

Synthesis and Evaluation

A study published in 2022 synthesized various benzothiazole derivatives and evaluated their biological activities. Among these compounds, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine showed promising results in inhibiting MAO-B with an IC50 value indicating significant potency .

Comparative Analysis of Biological Activity

A comparative analysis table summarizing the biological activities of related compounds is presented below:

Compound NameActivity TypeIC50 Value (µM)Target Enzyme
Compound 4gMAO-B Inhibition14.80 ± 5.45Monoamine Oxidase B
Compound AChE Inhibition18.53 ± 1.69Butyrylcholinesterase
N-[4-(...)]Anti-tubercularNot specifiedDprE1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.